5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a p-tolyl group, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine or hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step involves the use of 2,3-dimethoxybenzaldehyde or its derivatives in a condensation reaction with the pyrazole intermediate.
Addition of the p-tolyl group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst.
Tosylation: The final step involves the tosylation of the pyrazole compound using tosyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dimethoxyphenyl)-3-(p-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazole: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the dimethoxyphenyl, p-tolyl, and tosyl groups makes it a versatile compound for various synthetic and research purposes.
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-5-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-17-8-12-19(13-9-17)22-16-23(21-6-5-7-24(30-3)25(21)31-4)27(26-22)32(28,29)20-14-10-18(2)11-15-20/h5-15,23H,16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSSOEHOMVKXFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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